c-Fms-IN-13
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Overview
Description
Preparation Methods
The synthesis of c-Fms-IN-13 involves several steps, starting with the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The compound is typically synthesized through a series of organic reactions, including amide bond formation and cyclization reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
c-Fms-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
c-Fms-IN-13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FMS kinase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of CSF-1R in the proliferation and differentiation of macrophages.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new anti-inflammatory drugs and cancer therapies.
Mechanism of Action
c-Fms-IN-13 exerts its effects by inhibiting the activity of the FMS kinase, which is a receptor tyrosine kinase encoded by the proto-oncogene fms . The inhibition of FMS kinase prevents the activation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The primary molecular targets of this compound are the CSF-1R and its associated signaling pathways .
Comparison with Similar Compounds
c-Fms-IN-13 is compared with other similar compounds, such as:
Sotuletinib: An orally administered, blood-brain barrier-permeable inhibitor specifically targeting CSF1-R with an IC50 of 1 nanomolar.
c-Fms-IN-14: A potent inhibitor of the c-Fms kinase with an IC50 of 4 nanomolar, used in cancer and autoimmune disease research.
GW2580: A specific, oral-bioavailable CSF-1R inhibitor for c-FMS.
Edicotinib: A brain-penetrant and orally active inhibitor of the colony-stimulating factor-1 receptor with an IC50 of 3.2 nanomolar. This compound is unique due to its specific inhibition of FMS kinase with a relatively low IC50 value, making it a potent anti-inflammatory agent.
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) |
InChI Key |
QSPUWGIYPBXIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 |
Origin of Product |
United States |
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